2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
CAS No.: 55332-01-9
Cat. No.: VC15995826
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55332-01-9 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
| Standard InChI | InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3 |
| Standard InChI Key | MHEYINGBKKDJJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2CCCCC2CC1=O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a bicyclic octahydronaphthalenone framework, where the naphthalene ring system undergoes partial hydrogenation to yield a saturated bicyclo[4.4.0]decane structure. The ketone group at the 2-position and the methyl group at the 3-position introduce steric and electronic modifications that influence reactivity. The stereochemical designation (3alpha,4abeta,8aalpha) specifies the spatial arrangement of substituents, which is critical for its interactions in chiral environments.
Key Structural Data
| Property | Value |
|---|---|
| CAS Registry Number | 55332-01-9 |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
| Canonical SMILES | CC1CC2CCCCC2CC1=O |
| InChI Key | MHEYINGBKKDJJK-UHFFFAOYSA-N |
The octahydro configuration reduces aromaticity, enhancing stability under reactive conditions while preserving the ketone's electrophilicity for subsequent transformations.
Synthesis and Industrial Production
Catalytic Hydrogenation Pathways
The synthesis of 2(1H)-naphthalenone derivatives typically begins with naphthalene or its substituted analogs, which undergo partial hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). For the target compound, selective hydrogenation at specific positions ensures the formation of the octahydro framework without over-reduction. Industrial protocols often employ continuous flow reactors to optimize yield and purity, particularly for large-scale production.
Stereochemical Control
Achieving the (3alpha,4abeta,8aalpha) configuration requires chiral auxiliaries or asymmetric catalysis. Methods such as Sharpless epoxidation or Jacobsen kinetic resolution have been adapted for similar bicyclic ketones, though direct literature on this specific compound is sparse.
Chemical Reactivity and Functionalization
Ketone-Dominated Reactions
The carbonyl group at position 2 is the primary reactive site, participating in:
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Nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.
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Reductive amination with primary amines to yield imine derivatives.
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Condensation reactions for constructing heterocyclic systems.
Methyl Group Functionalization
The 3-methyl substituent can undergo free-radical halogenation or oxidation to carboxylic acids, though steric hindrance may limit reactivity.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s rigid bicyclic structure makes it a valuable precursor for terpene analogs and steroid mimetics. Its ketone group facilitates linkage to pharmacophores in drug discovery.
Industrial Uses
In the fragrance industry, hydrogenated naphthalenones contribute to woody and amber accords. Safety assessments of related compounds, such as 6-isopropyl-2(1H)-octahydronaphthalenone, indicate low toxicity profiles at industrial use levels .
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